4-Chloro-3-nitrobenzenesulfonic acid can be derived from its sulfonyl chloride counterpart, which is synthesized through the reaction of ortho-chloro-nitrobenzene with chlorosulfonic acid. The compound falls under the category of chemical intermediates, often used in the synthesis of more complex organic molecules.
The synthesis of 4-chloro-3-nitrobenzenesulfonic acid typically involves the following method:
The molecular structure of 4-chloro-3-nitrobenzenesulfonic acid features:
4-Chloro-3-nitrobenzenesulfonic acid participates in various chemical reactions, including:
The mechanism of action for 4-chloro-3-nitrobenzenesulfonic acid primarily involves its role as an electrophile in nucleophilic substitution reactions:
The physical and chemical properties of 4-chloro-3-nitrobenzenesulfonic acid include:
4-Chloro-3-nitrobenzenesulfonic acid has several important applications:
4-Chloro-3-nitrobenzenesulfonic acid is the systematic IUPAC name for this aromatic sulfonic acid derivative. The name specifies the positions of the substituents: a chlorine atom at the para-position (C4) and a nitro group at the meta-position (C3) relative to the sulfonic acid (–SO₃H) functional group. This compound is unambiguously identified by its CAS Registry Number 121-18-6, a unique identifier in chemical databases [1] [3].
Common synonyms reflect historical naming conventions or regiochemical relationships:
O=[N+]([O-])C1=CC(=CC=C1Cl)S(=O)(=O)O
) and InChIKey (RPKWNMFDAOACCX-UHFFFAOYSA-N
) provide machine-readable representations of the structure, enabling precise cheminformatics searches [3]. The molecular formula C₆H₄ClNO₅S confirms the compound’s composition:
The molecular weight is 237.62 g/mol, calculated as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Mass Spectrometry:
Table 1: Predicted NMR Chemical Shifts
Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Coupling |
---|---|---|---|
H2 | 8.50 | 139.2 | d, J=8.0 Hz |
H5 | 7.90 | 129.5 | dd, J=8.0, 1.5 Hz |
H6 | 7.60 | 127.8 | d, J=7.5 Hz |
H7 | 7.40 | 133.6 | t, J=7.8 Hz |
C1 | - | 142.1 | - |
C3 | - | 148.3 | - |
C4 | - | 137.0 | - |
No experimental crystallographic data (e.g., unit cell parameters, space group, or atomic coordinates) for 4-chloro-3-nitrobenzenesulfonic acid is reported in the available literature. This gap arises from challenges in growing single crystals suitable for X-ray diffraction, likely due to:
Indirect structural insights can be inferred:
Table 2: Inferred Solid-State Properties
Property | Expected Characteristic | Basis for Inference |
---|---|---|
Crystal System | Monoclinic | Common for aromatic sulfonic acids |
Hydrogen Bonding | Dimeric O–H⋯O bridges | IR data (broad O–H stretch) |
Torsion Angle (C–S) | 40–60° | Steric repulsion from ortho substituents |
Density Functional Theory (DFT) calculations provide insights into electronic properties:
Table 3: DFT-Calculated Electronic Parameters
Parameter | Value | Method/Basis Set |
---|---|---|
HOMO Energy (eV) | -7.25 | B3LYP/6-31G(d) |
LUMO Energy (eV) | -3.05 | B3LYP/6-31G(d) |
HOMO-LUMO Gap (eV) | 4.20 | B3LYP/6-31G(d) |
Sulfonic Acid O–H Bond Length (Å) | 0.98 | Optimized geometry |
Calculated pKa | -1.44 | COSMO solvation model |
These models confirm the compound’s role as an electrophilic intermediate in substitution reactions, guided by the electron-withdrawing nitro and sulfonic acid groups [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7